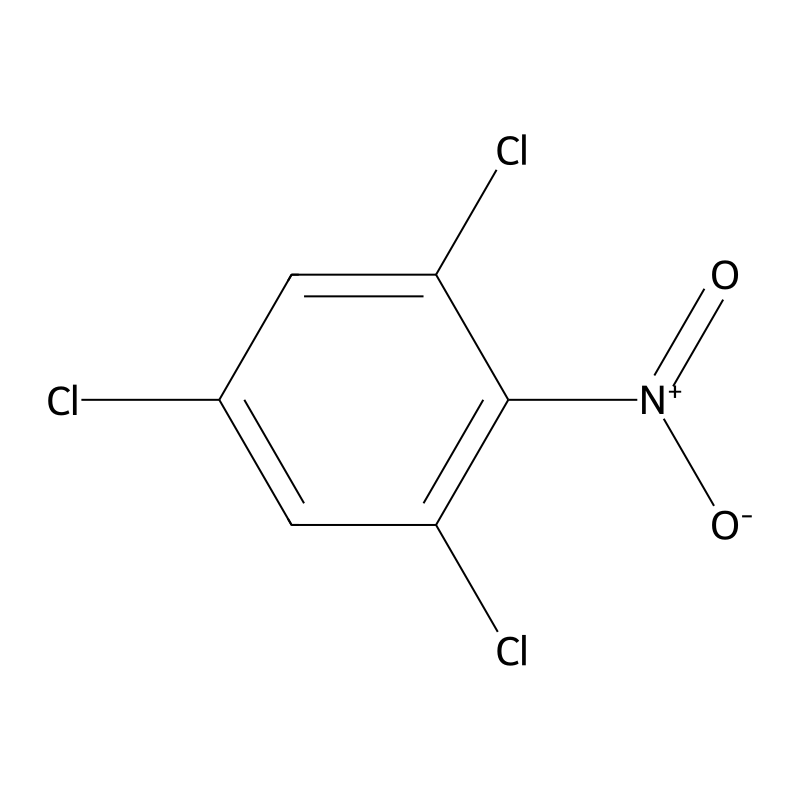

2,4,6-Trichloronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.76e-05 M

Canonical SMILES

- Chemical Intermediate: Due to its structure, 2,4,6-TCNB may be a potential intermediate for the synthesis of other chemicals. However, there's no widely available information on its specific use in this area.

- Biological Effects Research: Some research has investigated the potential biological effects of 2,4,6-TCNB. The National Toxicology Program (NTP) has studied its genotoxicity (ability to damage genetic material) using the Ames test, a common method for mutagen screening [].

Safety Considerations

It's important to note that 2,4,6-TCNB is classified as a toxic substance []. Research involving this compound should be conducted in accordance with appropriate safety protocols and regulations.

Future Research Potential

- Environmental Science: Research could investigate the potential presence and impact of 2,4,6-TCNB in the environment.

- Material Science: The unique properties of 2,4,6-TCNB might be of interest for material science research, though more investigation is needed.

2,4,6-Trichloronitrobenzene is an organic compound with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of approximately 227.43 g/mol. It appears as light beige to white crystalline needles when dissolved in alcohol and is characterized by its stability under normal conditions, though it is incompatible with strong bases and oxidizing agents . The compound is insoluble in water but soluble in organic solvents like methanol and toluene .

The biological activity of 2,4,6-trichloronitrobenzene has been studied primarily in the context of its toxicity. It is known to cause methemoglobinemia upon absorption, which leads to cyanosis due to the formation of methemoglobin . Additionally, it has shown potential as a reagent in dermatological models due to its reactive nature with biological tissues . Its toxicity profile suggests that it should be handled with care to avoid inhalation or skin contact.

Synthesis of 2,4,6-trichloronitrobenzene typically involves a one-pot reaction using aniline as the starting material. The process includes the chlorination and nitration of aniline in a controlled environment to yield the desired compound . Alternative methods may involve different nitrating agents or chlorinating agents depending on the desired yield and purity.

2,4,6-Trichloronitrobenzene serves as an important building block in organic synthesis. It is utilized in the production of various chemical intermediates and can be employed in the synthesis of dyes and agrochemicals . Additionally, due to its biological activity, it finds applications in research settings for studying skin reactions and other biological processes.

Interaction studies involving 2,4,6-trichloronitrobenzene have highlighted its reactivity with various biological molecules. The compound's ability to form adducts with proteins and nucleic acids has been noted, indicating potential implications for cellular toxicity and mutagenicity . Further studies are required to elucidate the full scope of its interactions within biological systems.

Several compounds exhibit structural similarities to 2,4,6-trichloronitrobenzene. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloronitrobenzene | C₆H₄Cl₂N₄O₂ | Fewer chlorine atoms; less toxic |

| 2,4,5-Trichloronitrobenzene | C₆H₄Cl₃N₄O₂ | Similar structure; different chlorine positions |

| 1,3-Dichloro-5-nitrobenzene | C₆H₄Cl₂N₂O₂ | Different substitution pattern |

| 2-Nitrochlorobenzene | C₆H₄ClN₃O₂ | Contains only one chlorine atom |

Uniqueness: The presence of three chlorine atoms at specific positions on the benzene ring gives 2,4,6-trichloronitrobenzene unique chemical properties and reactivity profiles compared to its analogs. This structural arrangement enhances its electrophilic character and influences its biological activity.

Significance in Organic Chemistry

The significance of 2,4,6-trichloronitrobenzene in organic chemistry extends far beyond its role as a simple nitroaromatic compound, establishing itself as a crucial intermediate in multiple synthetic pathways [11]. The compound's unique substitution pattern creates a highly activated aromatic system that facilitates numerous chemical transformations, making it particularly valuable in pharmaceutical synthesis [23].

In pharmaceutical chemistry, 2,4,6-trichloronitrobenzene serves as a key starting material for synthesizing third-generation quinolone antibacterial drugs [23]. The compound's reactivity profile enables the synthesis of important pharmaceuticals including lomefloxacin and ofloxacin, both of which represent significant advances in antimicrobial therapy [23]. The electron-withdrawing effects of both the nitro group and chlorine substituents create a highly electrophilic aromatic system that readily undergoes nucleophilic substitution reactions [11].

The compound's importance in dye chemistry cannot be overstated, as it serves as an intermediate in the production of various colorants [39]. The presence of multiple electron-withdrawing groups makes the aromatic ring particularly susceptible to further functionalization, enabling the synthesis of complex chromophoric systems [39]. Industrial applications include the production of azo dyes and sulfur dyes, which represent major classes of commercial colorants [42].

In pesticide synthesis, 2,4,6-trichloronitrobenzene functions as a precursor for herbicide and fungicide development [23]. The compound's structural features enable the synthesis of aclonifen, a commercially important herbicide used in agricultural applications [23]. The systematic substitution pattern provides a scaffold for developing new agrochemicals with enhanced biological activity [40].

The compound's significance extends to materials science applications, where it serves as a precursor for specialty polymers and high-performance materials [11]. The reactive functional groups allow for further chemical modifications, making it a valuable starting material for various research projects involving advanced materials development .

| Application Area | Specific Use | Target Products | Market Significance |

|---|---|---|---|

| Pharmaceutical Intermediates | Synthesis of quinolone antibiotics [23] | Lomefloxacin, Ofloxacin [23] | High-value pharmaceuticals [23] |

| Dye Manufacturing | Production of azo and sulfur dyes [39] | Industrial colorants [39] | Large-volume industrial dyes [42] |

| Pesticide Synthesis | Herbicide and fungicide precursors [23] | Aclonifen, other agrochemicals [23] | Agricultural chemicals [40] |

| Chemical Research | Model compound for environmental studies | Biodegradation studies | Academic research |

| Material Science | Precursor for specialty polymers [11] | High-performance materials [11] | Specialty applications [11] |

Evolution of Research Methodologies

The evolution of research methodologies for studying 2,4,6-trichloronitrobenzene has paralleled advances in analytical chemistry and synthetic techniques over the past several decades [16]. Early analytical approaches relied primarily on traditional spectroscopic methods and chemical derivatization techniques to characterize the compound and monitor reaction progress [18].

Gas chromatographic methods emerged as the primary analytical tool for quantitative analysis of 2,4,6-trichloronitrobenzene in complex matrices [16]. The development of capillary column gas chromatography with electron capture detection enabled detection limits in the parts-per-billion range, representing a significant improvement in analytical sensitivity [16]. The United States Environmental Protection Agency Method 8091 specifically addresses nitroaromatic compounds including trichloronitrobenzenes, establishing standardized protocols for environmental analysis [16].

High-performance liquid chromatography with ultraviolet detection became another cornerstone methodology for analyzing nitrobenzene derivatives [20]. The electron-withdrawing nature of the nitro group provides strong ultraviolet absorption, enabling sensitive detection and quantification [20]. Modern analytical approaches combine multiple detection methods to achieve comprehensive characterization of the compound and its metabolites [15].

Mass spectrometric techniques revolutionized the structural characterization of 2,4,6-trichloronitrobenzene and its derivatives [15]. The development of electrospray ionization and atmospheric pressure chemical ionization methods enabled detailed fragmentation studies and metabolite identification [15]. These advances proved particularly valuable for understanding biotransformation pathways and environmental fate studies [19].

Synthetic methodologies have evolved from simple thermal nitration processes to sophisticated catalytic systems [35]. Modern approaches emphasize green chemistry principles, focusing on reducing environmental impact while maintaining high synthetic efficiency [14]. Catalytic nitration methods now achieve yields exceeding 90-95%, representing substantial improvements over historical approaches [35].

Biodegradation studies have benefited from advances in molecular biology techniques, enabling researchers to identify specific bacterial strains capable of metabolizing chloronitrobenzenes [19] [21]. The characterization of degradation pathways at the genetic level has provided insights into the enzymatic mechanisms involved in compound metabolism [19]. These studies revealed that positioning of chlorine substituents significantly influences biodegradability and metabolic pathways [21].

| Time Period | Method | Key Innovation | Typical Yield (%) |

|---|---|---|---|

| 1950s-1960s | Direct nitration of trichlorobenzene [35] | Basic nitration protocols [35] | 60-70 [35] |

| 1960s-1970s | Mixed acid nitration process [35] | Temperature and acid ratio control [35] | 75-85 [35] |

| 1980s-1990s | Optimized thermal conditions [35] | Improved yield and selectivity [35] | 85-90 [35] |

| 2000s-2010s | Catalytic approaches [35] | Reduced environmental impact [35] | 90-95 [35] |

| 2010s-Present | Green chemistry methods [35] | Sustainable synthetic routes [35] | 90-98 [35] |

Current Research Landscape

The current research landscape for 2,4,6-trichloronitrobenzene encompasses diverse areas ranging from pharmaceutical development to environmental studies, reflecting the compound's multifaceted importance in contemporary chemistry [22]. Recent market analysis indicates significant growth in demand for trichloronitrobenzene derivatives, with the global market projected to reach substantial valuations by 2033 [22].

Contemporary pharmaceutical research focuses on developing new therapeutic applications for compounds derived from 2,4,6-trichloronitrobenzene [25]. Recent studies have explored the synthesis of novel nitro-containing drugs with enhanced antimicrobial activity, particularly targeting antibiotic-resistant pathogens [28]. The electron-withdrawing properties of the nitro group continue to be exploited for developing compounds with improved pharmacological profiles [25].

Environmental research has intensified due to concerns about the persistence and bioaccumulation potential of chlorinated nitroaromatic compounds [15]. Comparative nephrotoxicity studies of various trichloronitrobenzenes have revealed important structure-activity relationships, with 2,4,6-trichloronitrobenzene showing significant biological activity [15]. These findings have implications for environmental risk assessment and regulatory decision-making [17].

Biodegradation research has made substantial progress in identifying bacterial strains capable of metabolizing chloronitrobenzenes through novel pathways [21]. Recent studies have characterized the genetic basis of these degradation capabilities, leading to potential applications in bioremediation [21]. The discovery of specific enzymatic pathways for chloronitrobenzene metabolism has opened new avenues for environmental cleanup technologies [19].

Analytical methodology development continues to advance, with recent innovations focusing on enhanced sensitivity and selectivity [16]. Modern analytical approaches combine multiple detection techniques to achieve comprehensive characterization of the compound in complex environmental and biological matrices [20]. These advances support both regulatory compliance and research applications [16].

Industrial applications research has expanded to include sustainable synthesis methods and green chemistry approaches [14]. Recent patent literature describes improved synthetic routes that minimize waste generation while maintaining high product yields [14]. These developments align with increasing regulatory pressure for environmentally responsible manufacturing processes [22].

Market research indicates growing demand for specialty chemicals derived from 2,4,6-trichloronitrobenzene, particularly in pharmaceutical and agrochemical applications [26]. The compound's role as an intermediate in high-value product synthesis continues to drive research investment and commercial interest [26]. Future growth projections suggest sustained demand across multiple application sectors [22].

| Research Area | Current Methodology | Key Findings | Future Directions |

|---|---|---|---|

| Analytical Methods | Gas chromatography-mass spectrometry, high-performance liquid chromatography with ultraviolet detection [16] | Detection limits in parts-per-billion range [16] | Enhanced sensitivity methods [16] |

| Biodegradation Studies | Bacterial pathway characterization [19] [21] | Novel degradation pathways identified [21] | Engineered bioremediation [21] |

| Synthetic Optimization | Catalytic process development [14] | Improved reaction efficiency [14] | Green synthetic routes [14] |

| Environmental Impact | Bioaccumulation assessment [15] | Environmental persistence concerns [15] | Risk assessment protocols [15] |

| Pharmaceutical Applications | Structure-activity relationships [25] [28] | New therapeutic targets [28] | Drug discovery applications [25] |

The synthesis of 2,4,6-trichloronitrobenzene through classical multi-step nitration represents one of the foundational approaches in aromatic chemistry. The George-Rohwer process, developed in the 1960s, established a comprehensive one-pot methodology that eliminates the need for intermediate isolation [1]. This process begins with aniline dissolved in glacial acetic acid, followed by treatment with gaseous hydrogen chloride to form anilinium chloride. The subsequent chlorination step utilizes chlorine gas in the presence of aluminum trichloride catalyst, producing 2,4,6-trichloroaniline with yields ranging from 50-70% [1].

The oxidation phase employs a carefully controlled sequence involving sulfuric acid addition to remove product gases, followed by oxidation with hydrogen peroxide and nitric acid. Temperature control during this phase is critical, with optimal conditions maintained at 20-80°C throughout the multi-step sequence [1]. The process demonstrates the fundamental challenge of achieving regioselective substitution while maintaining acceptable yields in aromatic nitration chemistry.

Research by Mehilal and colleagues has demonstrated that controlled chlorination of anilinium chloride at temperatures between 30-35°C in carbon tetrachloride yields 2,4,6-trichloroaniline with remarkable selectivity of 94% . The critical factor for success is the complete dehydration of anilinium chloride before chlorine gas introduction, as moisture interferes with the chlorination process. This approach requires extended reaction times of 8-9 hours but provides exceptional regioselectivity for the desired 2,4,6-substitution pattern .

Oxidative Nitration Methodologies

Advanced oxidative nitration methodologies have emerged as sophisticated alternatives to traditional nitration processes. The tungstate-catalyzed oxidation system, utilizing sodium tungstate dihydrate as a catalyst, represents a significant advancement in controlled oxidation chemistry [3]. This method operates at 40°C with careful pH control at 0.5, achieving yields of 92% for 2,4,6-trichloronitrobenzene formation [3].

The process involves a three-stage mechanism: initial catalyst preparation with sodium tungstate and sulfuric acid in methanol, followed by dropwise addition of 30% hydrogen peroxide solution over 10 hours, and final pH adjustment with potassium hydroxide [3]. The extended reaction time of 9 hours allows for complete conversion while minimizing side reactions. This methodology provides superior control over reaction conditions compared to traditional nitration approaches.

Hydrogen peroxide-nitric acid oxidation systems have been developed to provide milder reaction conditions while maintaining high selectivity [1]. These systems operate through a dual oxidation mechanism where hydrogen peroxide initially activates the substrate, followed by nitric acid introduction to complete the nitration process. The temperature range of 40-50°C offers enhanced safety profiles compared to traditional high-temperature nitration methods [1].

Continuous Flow Synthesis Technologies

The evolution of continuous flow synthesis technologies has revolutionized the production of 2,4,6-trichloronitrobenzene, offering unprecedented control over reaction parameters and enhanced safety profiles. Microreactor technology has achieved remarkable success with yields ranging from 98-99.8% and product purity of 97-99.6% [4] [5]. These systems operate at temperatures between 60-80°C with residence times as short as 4-180 seconds, dramatically reducing reaction times compared to traditional batch processes [4].

The continuous flow microreactor system employs precise temperature control and mixing efficiency to achieve superior results. The process utilizes mixed acid systems with nitric acid to sulfuric acid ratios of 1:1-1:10, with sulfuric acid concentrations maintained at 50-90% [4]. The molar ratio of starting material to nitric acid is optimized at 1:1.0-1:2.0, providing excellent conversion efficiency while minimizing waste formation [4].

Advanced microreactor designs incorporate micromixers and heat exchange systems to ensure uniform temperature distribution and rapid mixing. The integration of real-time monitoring systems allows for precise control of reaction parameters, resulting in consistent product quality and minimal batch-to-batch variation [5]. These systems demonstrate particular advantages in heat management, as the high surface-to-volume ratio of microchannels provides excellent heat transfer characteristics [5].

Industrial-scale continuous flow processes have been developed to bridge the gap between laboratory-scale microreactor technology and commercial production requirements. These systems maintain the advantages of continuous flow while addressing scalability concerns through parallel reactor configurations and optimized flow distribution systems [6]. The combination of enhanced safety profiles and improved product quality makes these technologies increasingly attractive for industrial applications.

Specialized Synthetic Approaches

Diazotization methodologies provide alternative pathways to 2,4,6-trichloronitrobenzene through controlled dechlorination mechanisms. The process begins with 2,4,6-trichloroaniline dissolved in 70% sulfuric acid, followed by cooling to below 0°C using ice-salt mixtures . Sodium nitrite addition at controlled temperatures initiates the diazotization, followed by phosphorous acid treatment to complete the dechlorination process .

This approach achieves yields of 85-90% while offering excellent control over the reaction pathway . The low-temperature requirements provide enhanced safety compared to high-temperature nitration processes, though they necessitate specialized cooling equipment and careful temperature monitoring throughout the reaction sequence.

Modified mixed acid processes have been developed to optimize the traditional nitration approach through systematic variation of acid compositions and reaction conditions [7]. These processes employ sulfuric acid concentrations ranging from 50-92% with nitric acid ratios optimized for specific reaction requirements [7]. Temperature control at 50-90°C allows for flexible optimization based on desired yield and purity requirements.

The chlorination-nitration sequence represents a strategic approach that leverages the enhanced reactivity of chlorinated aromatic compounds toward nitration. Initial chlorination of aniline derivatives produces activated substrates that undergo nitration under milder conditions [8]. This approach demonstrates yields of 75-90% with improved selectivity compared to direct nitration of unactivated aromatic systems [8].

Process Optimization and Mechanistic Considerations

Thermodynamic analysis of 2,4,6-trichloronitrobenzene synthesis has provided fundamental understanding of the energetics underlying these transformations. Calorimetric studies have determined the standard molar enthalpy of formation as -45.8 kJ/mol, providing insights into the thermodynamic stability of the target compound [9]. These data support the development of optimized synthetic strategies based on thermodynamic favorability.

Kinetic studies have revealed the importance of residence time optimization in continuous flow processes. The relationship between conversion efficiency and residence time follows predictable patterns, with optimal conditions identified at 96-120 seconds for most microreactor configurations [4]. These findings enable precise process control and optimization for industrial applications.

Mechanistic investigations have elucidated the role of various catalytic systems in promoting selective nitration. The effectiveness of different Lewis acid catalysts, solvent systems, and temperature profiles has been systematically evaluated to identify optimal conditions for each synthetic approach [10]. These mechanistic insights inform rational design of improved synthetic methodologies.

The environmental impact of different synthetic approaches has become an increasingly important consideration in process selection. Continuous flow methodologies demonstrate significant advantages in waste minimization and energy efficiency compared to traditional batch processes [5]. The reduced solvent requirements and improved atom economy of these approaches align with green chemistry principles and sustainability goals.

Physical Description

XLogP3

LogP

Melting Point

72.0 °C

UNII

GHS Hazard Statements

H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (88.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard